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The A2B adenosine receptor (A2BAR) has emerged as a critical regulator of the tumor
microenvironment, contributing to immune suppression and promoting tumor growth. PSB-
1115, a selective A2BAR antagonist, has demonstrated promising anti-tumor activity, not only
as a monotherapy but also in synergistic combination with other established therapeutics. This
guide provides a comprehensive comparison of the synergistic effects of PSB-1115 with
various therapeutic agents, supported by experimental data, detailed protocols, and
mechanistic insights.

l. Synergistic Effects with Chemotherapy
PSB-1115 and Dacarbazine in Melanoma

A seminal study by lannone et al. (2013) revealed a significant synergistic anti-tumor effect
when PSB-1115 was combined with the alkylating agent dacarbazine in a preclinical model of
melanoma.[1]
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Data extrapolated from graphical representations in lannone et al. (2013).
Cell Line: B16.F10 murine melanoma cells.
Animal Model: Female C57BI/6] mice.

Tumor Induction: Subcutaneous injection of 2 x 10"5 B16.F10 cells into the right flank of the
mice.

Treatment Regimen:

o Treatment was initiated when tumors reached a palpable size.

o PSB-1115 was administered intraperitoneally (i.p.) daily.

o Dacarbazine (100 mg/kg) was administered i.p. on specific days as per the study protocol.

Endpoint Analysis: Tumor volume was measured every three days. At the end of the
experiment, tumors were excised for analysis of immune cell infiltration (CD8+ T cells, NKT
cells) by flow cytometry and granzyme B levels by ELISA.

The synergistic effect of PSB-1115 and dacarbazine is attributed to the immunomodulatory

properties of PSB-1115. By blocking the A2B adenosine receptor on myeloid-derived

suppressor cells (MDSCs), PSB-1115 reduces the accumulation of these immunosuppressive
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cells in the tumor microenvironment.[1] This leads to an enhanced anti-tumor immune
response, characterized by increased infiltration and activity of cytotoxic CD8+ T cells and NKT
cells, which complements the cytotoxic effects of dacarbazine.[1] Dacarbazine, as an alkylating
agent, induces DNA damage in cancer cells, leading to apoptosis.[2][3][4][5] The enhanced
iImmune response triggered by PSB-1115 likely aids in clearing the dacarbazine-damaged
tumor cells.

Experimental Workflow: In Vivo Synergy Study
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Caption: Workflow for in vivo assessment of PSB-1115 and dacarbazine synergy.

Signaling Pathway: PSB-1115 and Dacarbazine Synergy
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Caption: PSB-1115 enhances dacarbazine's effect by boosting anti-tumor immunity.

PSB-1115 and Oxaliplatin

The study by lannone et al. (2013) also reported a synergistic anti-tumor effect between PSB-
1115 and oxaliplatin, another DNA alkylating agent, in the same melanoma model. However,
the quantitative data for this combination were not provided in the publication.[1]
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Il. Interaction with Natural Compounds in Breast

Cancer
PSB-1115 in Combination with Cucumarioside A0-1 and

Djakonovioside A

A study by Zaytseva et al. (2025) explored the effects of combining PSB-1115 with the
triterpene glycosides Cucumarioside AO-1 (Cuc A0-1) and Djakonovioside A (Dj A) in the triple-
negative breast cancer cell line MDA-MB-231.

Treatment Group % Proliferation Inhibition (vs. Control)
Cuc AO-1 (1 uM) 20%

Cuc AO-1 + PSB-1115 (1 pM) 8%

Dj A (2 uM) 6%

DjA+ PSB-1115 (1 uM) ~0% (proliferation restored)

Data from Zaytseva et al. (2025).[3][6]

Cell Line: MDA-MB-231 human triple-negative breast cancer cells.

Proliferation Assay (MTS): Cells were seeded in 96-well plates and treated with the
compounds for 9 days. Cell viability was assessed using the MTS assay.

Colony Formation Assay: Cells were seeded at a low density and treated with the
compounds for 14 days. Colonies were then stained and quantified.

Compound Concentrations: Cuc AO-1 (1 uM), Dj A (2 uM), PSB-1115 (1 pM).

Interestingly, in this context, PSB-1115 appeared to antagonize the anti-proliferative effects of
both Cuc AO-1 and Dj A.[3] The study suggests that these glycosides may exert their anti-
cancer effects, at least in part, by acting as antagonists at the A2B adenosine receptor.[3][6]
Therefore, the co-administration of another A2BAR antagonist, PSB-1115, did not result in a
synergistic or additive effect but rather competed for the same target, leading to a reduction in

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1679811?utm_src=pdf-body
https://www.benchchem.com/product/b1679811?utm_src=pdf-body
https://www.mdpi.com/1422-0067/26/21/10327
https://pubmed.ncbi.nlm.nih.gov/41226366/
https://www.benchchem.com/product/b1679811?utm_src=pdf-body
https://www.benchchem.com/product/b1679811?utm_src=pdf-body
https://www.mdpi.com/1422-0067/26/21/10327
https://www.mdpi.com/1422-0067/26/21/10327
https://pubmed.ncbi.nlm.nih.gov/41226366/
https://www.benchchem.com/product/b1679811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

the overall anti-proliferative activity. This highlights the importance of understanding the precise
mechanism of action of combination partners.

Logical Relationship: PSB-1115 and Triterpene Glycosides
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Caption: Competitive antagonism at the A2B receptor by PSB-1115 and glycosides.

lll. Broader Synergistic Potential of A2B Receptor
Antagonism

Studies with other selective A2B adenosine receptor antagonists further underscore the
potential of this therapeutic strategy in combination regimens.

PSB-603 and Erlotinib in Lung Cancer

Preclinical studies have shown that the A2B antagonist PSB-603 can enhance the efficacy of
the EGFR inhibitor erlotinib in a transgenic mouse model of lung cancer. The combination
therapy resulted in delayed tumor recurrence and a decreased lung tumor burden compared to
erlotinib alone.

PBF-1129 and Anti-PD-1 Immunotherapy
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The A2B antagonist PBF-1129 has demonstrated significant synergy with anti-PD-1
immunotherapy in various murine cancer models, including lung, melanoma, colon, and breast
cancer.[1][2]

Hazard Ratio (vs.

Treatment Group Median Survival (Days) L.
Combination)

Control ~20

PBF-1129 ~25

Anti-PD-1 ~30

PBF-1129 + Anti-PD-1 >40 11.74

Data from Sitkovsky et al.[1][2]

Similar to PSB-1115, PBF-1129 alleviates the metabolic stress and immunosuppressive tumor
microenvironment by blocking A2BAR signaling.[1][2] This action complements the function of
anti-PD-1 antibodies, which block the inhibitory PD-1/PD-L1 checkpoint on T cells. The
combination results in a more robust and sustained anti-tumor immune response. A phase 1
clinical trial (NCT03274479) of PBF-1129 in non-small cell lung cancer patients has shown that
the drug is well-tolerated and modulates the adenosine system, supporting its further
development in combination therapies.[7][8]

Signaling Pathway: A2BAR Antagonist and Anti-PD-1 Synergy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1115-with-other-therapeutics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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